5,6,7,8-Tetrahydroquinolin-8-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

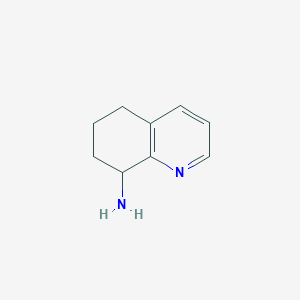

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5,6,7,8-tetrahydroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGOUNFVDYUKMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463255 | |

| Record name | 5,6,7,8-tetrahydroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298181-83-6 | |

| Record name | 5,6,7,8-tetrahydroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Tetrahydroquinoline Scaffold: a Privileged Structure in Science

The tetrahydroquinoline (THQ) core is recognized as a "privileged scaffold" in chemical biology and catalysis. This designation stems from its recurring presence in a multitude of natural products and synthetic molecules that exhibit significant biological activities. nih.govresearchgate.netacs.org The structural rigidity and three-dimensional character of the THQ framework make it an ideal backbone for the design of molecules that can interact with high specificity and affinity with biological targets.

In contemporary chemical biology, tetrahydroquinoline derivatives are integral to the development of new therapeutic agents. nih.gov They are found in molecules with a wide array of pharmacological properties, including anticancer and antimicrobial activities. eurekaselect.com The ability to readily functionalize the THQ core allows chemists to systematically modify its structure to optimize biological activity and explore structure-activity relationships (SAR). rsc.org

In the field of catalysis, chiral tetrahydroquinoline derivatives are highly valued as ligands in asymmetric synthesis. rsc.org Their defined stereochemistry and ability to coordinate with metal centers enable the creation of catalysts that can control the stereochemical outcome of chemical reactions. This is crucial for producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.

Synthetic Methodologies and Enantioselective Synthesis of 5,6,7,8 Tetrahydroquinolin 8 Amine and Its Derivatives

Regioselective Nitrosation and Subsequent Oxime Reduction Pathways for 5,6,7,8-Tetrahydroquinolin-8-amine

A notable and practical synthesis of this compound involves a two-step process commencing with the regioselective nitrosation of 5,6,7,8-tetrahydroquinoline (B84679). tandfonline.com This key step targets the 8-position to form the corresponding oxime. tandfonline.comresearchgate.net While initial attempts using tert-butyl nitrite (B80452) and potassium tert-butoxide resulted in a low yield of the desired oxime, modifications to the reaction conditions have significantly improved the outcome. tandfonline.comresearchgate.net The subsequent reduction of the formed oxime readily furnishes this compound in high yield. tandfonline.comresearchgate.net This method is advantageous as it avoids the use of highly toxic and potentially explosive reagents and has been successfully scaled up to produce kilogram quantities of the target compound. tandfonline.com Furthermore, the intermediate oxime can be hydrolyzed to afford 6,7-dihydro-5H-quinolin-8-one, highlighting the versatility of this synthetic route. tandfonline.comresearchgate.net

Catalytic Hydrogenation Strategies for Amino-Substituted 5,6,7,8-Tetrahydroquinolines

Catalytic hydrogenation represents a fundamental and widely employed strategy for the synthesis of saturated heterocyclic compounds, including 5,6,7,8-tetrahydroquinolines. tandfonline.comacs.orgnih.gov This approach is particularly valuable for the preparation of amino-substituted derivatives through the reduction of corresponding precursors. researchgate.netresearchgate.netresearchgate.net The choice of catalyst and reaction conditions plays a pivotal role in determining the efficiency and selectivity of the hydrogenation process. bohrium.comacs.orgnih.gov

Palladium-Catalyzed Hydrogenation Protocols for 5,6,7,8-Tetrahydroquinoline Synthesis

Palladium-based catalysts are frequently utilized in the hydrogenation of quinoline (B57606) systems. acs.orgmasterorganicchemistry.com Palladium on carbon (Pd/C) is a common choice for these transformations. masterorganicchemistry.com The chemoselective hydrogenation of quinolines to their 1,2,3,4-tetrahydro derivatives can be achieved with high efficiency using atomically dispersed palladium catalysts. acs.org Theoretical and experimental findings suggest that while palladium clusters facilitate H2 dissociation and hydrogenation, the desorption of the partially hydrogenated product is more favorable on single palladium atoms, which can influence selectivity. acs.org In some cases, palladium(II) oxide is also employed as a hydrogenation catalyst. sigmaaldrich.com

Application of Raney Cobalt as an Oxime Hydrogenation Catalyst

Raney cobalt has emerged as an effective catalyst for the hydrogenation of oximes to primary amines. tandfonline.comacs.orgthieme-connect.com It often provides high purity and yield of the desired amine, sometimes outperforming Raney nickel. acs.org A systematic evaluation has demonstrated that Raney cobalt can selectively reduce heterocyclic ketoximes to primary amines under mild conditions, with the products being easily isolated in high yields. thieme-connect.com The choice of solvent, such as ethanol (B145695) or dioxane, and the presence or absence of ammonia (B1221849) can significantly influence the outcome of the hydrogenation with both Raney cobalt and Raney nickel catalysts. acs.org

Chemoenzymatic Approaches for Enantiomerically Pure this compound and Analogues

Chemoenzymatic methods offer a powerful strategy for the synthesis of enantiomerically pure compounds, combining the selectivity of enzymes with the efficiency of chemical transformations. mdpi.comnih.govmdpi.com These approaches are particularly valuable for producing chiral amines like this compound and its analogues. nih.govmdpi.com

Lipase-Catalyzed Dynamic Kinetic Resolution of 5,6,7,8-Tetrahydroquinolin-8-ol (B83816) Precursors

A key chemoenzymatic strategy for accessing enantiomerically pure this compound involves the dynamic kinetic resolution (DKR) of its precursor, (±)-5,6,7,8-Tetrahydroquinolin-8-ol. nih.govmdpi.com Lipases, particularly Candida antarctica lipase (B570770) B (CALB), have proven highly effective in this process. mdpi.comnih.govnih.gov The lipase catalyzes the enantioselective acylation of the racemic alcohol, and a racemization catalyst, such as Shvo's ruthenium catalyst, facilitates the in-situ racemization of the slower-reacting enantiomer. nih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the acylated product. ru.nl For instance, the lipase-catalyzed kinetic acetylation of racemic 5,6,7,8-tetrahydroquinolin-8-ol provides both enantiomerically pure (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline in excellent chemical yields. researchgate.net The resulting enantiopure alcohol or its acetate (B1210297) can then be converted to the corresponding enantiomerically pure amine. nih.govmdpi.com A spontaneous DKR of 8-amino-5,6,7,8-tetrahydroquinoline has also been observed in the presence of Candida antarctica Lipase B, yielding the (R)-acetamide in over 60% yield from the racemic amine. nih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is crucial for exploring their structure-activity relationships in various biological contexts. nih.gov A common approach involves the reaction of the primary amine of this compound with various electrophiles. For example, reaction with aldehydes at 0°C can produce Schiff bases, which can be subsequently reduced to the corresponding secondary amines using reducing agents like sodium borohydride (B1222165). nih.gov Another strategy involves the reaction of 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline with isothiocyanates to form thiourea (B124793) derivatives. google.com Furthermore, substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters can be prepared from the corresponding 8-lithio or 8-magnesio derivatives, which can then be converted to amides, nitriles, and thioamides. rsc.org

Preparation of Schiff Bases Derived from this compound

The formation of Schiff bases, or imines, represents a fundamental synthetic transformation of the primary amino group of this compound and its analogs. This reaction involves the condensation of the amine with an aldehyde or ketone, typically under mild conditions, to yield the corresponding N-substituted imine. This process is crucial as it creates a versatile intermediate that can be further modified, most commonly through reduction to a secondary amine.

A general and efficient procedure for the synthesis of Schiff bases from the related 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) scaffold has been reported, which is illustrative of the methodology. nih.gov The reaction is typically carried out by dissolving the amine in an alcoholic solvent, such as ethanol, and then adding the desired aldehyde at a reduced temperature, often 0 °C. nih.gov Stirring the mixture for several hours at this temperature leads to the formation of the imine. nih.gov The product can then be isolated by adding water to the reaction mixture and extracting the Schiff base with an organic solvent like dichloromethane. nih.gov This method often provides the desired products in good yields (typically 65-70%) without the need for extensive purification. nih.gov The reaction is driven by the formation of a stable carbon-nitrogen double bond and the elimination of a water molecule.

The versatility of this method allows for the incorporation of a wide array of substituents onto the tetrahydroquinoline core, depending on the choice of the aldehyde. Various aromatic and heteroaromatic aldehydes have been successfully condensed with the 8-amino-tetrahydroquinoline framework. nih.gov

| Reactant Amine | Aldehyde | Product (Schiff Base) | Yield | Reference |

|---|---|---|---|---|

| 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine | Salicylaldehyde | (E)-2-methyl-6-(((2-methyl-5,6,7,8-tetrahydroquinolin-8-yl)imino)methyl)phenol | 70% | nih.gov |

| 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine | 1H-imidazole-2-carbaldehyde | (E)-1-(1H-imidazol-2-yl)-N-(2-methyl-5,6,7,8-tetrahydroquinolin-8-yl)methanimine | 69% | nih.gov |

| 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine | 1-methyl-1H-imidazole-4-carbaldehyde | (E)-N-(2-methyl-5,6,7,8-tetrahydroquinolin-8-yl)-1-(1-methyl-1H-imidazol-4-yl)methanimine | 67% | nih.gov |

Reduction of Imine Intermediates to Yield Substituted Tetrahydroquinolin-8-amines

The reduction of the imine (Schiff base) intermediates is a key step in converting them into stable, substituted secondary amines, a process known as reductive amination. masterorganicchemistry.com This two-step sequence of imine formation followed by reduction is a powerful method for creating C-N bonds and avoids issues of over-alkylation that can occur with direct alkylation of amines. masterorganicchemistry.com

The reduction of the C=N double bond of the Schiff bases derived from the 8-amino-tetrahydroquinoline core can be accomplished using various reducing agents. A common and effective reagent for this transformation is sodium borohydride (NaBH₄). nih.gov The procedure typically involves dissolving the imine in a suitable solvent, such as a mixture of diethyl ether and methanol, and then adding the reducing agent at 0 °C. nih.gov The reaction mixture is stirred for several hours to ensure complete reduction of the imine to the corresponding secondary amine. nih.gov While effective, this reduction step can sometimes result in lower yields (around 35-40%) compared to the initial Schiff base formation. nih.gov

| Schiff Base Intermediate | Reducing Agent | Product (Substituted Amine) | Yield | Reference |

|---|---|---|---|---|

| (E)-2-methyl-6-(((2-methyl-5,6,7,8-tetrahydroquinolin-8-yl)imino)methyl)phenol | NaBH₄ | 2-methyl-6-(((2-methyl-5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)phenol | 69% | nih.gov |

| (E)-N-(2-methyl-5,6,7,8-tetrahydroquinolin-8-yl)-1-(1-methyl-1H-imidazol-4-yl)methanimine | NaBH₄ | 2-methyl-N-((1-methyl-1H-imidazol-4-yl)methyl)-5,6,7,8-tetrahydroquinolin-8-amine | 67% | nih.gov |

Diversification Strategies for the 8-Amino Group

Beyond the formation of secondary amines via reductive amination, the 8-amino group of the tetrahydroquinoline scaffold serves as a versatile handle for introducing a wide range of functional groups, leading to diverse derivatives. These modifications are crucial for developing new compounds with specific properties, including ligands for organometallic catalysis and molecules with potential biological activity. nih.govmdpi.com

One notable diversification strategy involves the reaction of the 8-amino group to form amides and related structures. For instance, N,N'-disubstituted thiourea derivatives can be synthesized. Another approach involves the reaction of 8-lithio-5,6,7,8-tetrahydroquinoline derivatives with isothiocyanates. This reaction, followed by mild hydrolysis, provides a convenient route to 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. rsc.org This method allows for the preparation of secondary thioamides by using appropriately substituted isothiocyanates. rsc.org

Furthermore, the amino group can be acylated to form amides. The hydrolysis of an acetamido group on the quinoline ring is a key step in one synthetic route to amino-tetrahydroquinolines, demonstrating the feasibility of amide chemistry at this position. researchgate.net The synthesis of chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone, which are used as ligands in asymmetric catalysis, highlights the importance of derivatizing this amino group to create more complex and functional molecules. mdpi.com These strategies underscore the synthetic utility of the 8-amino group as a key site for molecular diversification.

Advanced Spectroscopic and Structural Elucidation of 5,6,7,8 Tetrahydroquinolin 8 Amine and Its Metal Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Derivatives

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 5,6,7,8-tetrahydroquinolin-8-amine derivatives and their corresponding metal complexes. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise determination of molecular structure.

For instance, the ¹H and ¹³C NMR spectra of the 2-methyl substituted derivative, (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (referred to as L2), have been thoroughly characterized. In the ¹H NMR spectrum (CDCl₃, 300 MHz), characteristic signals appear for the aliphatic protons of the tetrahydroquinoline ring, the aromatic protons, and the methyl group. researchgate.net The aliphatic protons typically resonate as multiplets in the range of δ 1.69–2.78 ppm. The methyl group at the 2-position gives a singlet at approximately δ 2.53 ppm, while the proton at the chiral center (C8) appears as a triplet around δ 3.67 ppm. The aromatic protons of the quinoline (B57606) ring are observed as doublets and a double-doublet between δ 7.05 and 8.40 ppm. researchgate.net

The ¹³C NMR spectrum (CDCl₃, 75 MHz) of L2 further corroborates its structure, with distinct signals for the aliphatic carbons, the methyl carbon (around δ 19.55 ppm), the chiral carbon (C8, around δ 59.56 ppm), and the aromatic carbons. researchgate.net

Upon coordination to a metal center, such as rhodium or ruthenium, significant shifts in the NMR signals are observed, providing evidence of complex formation and insights into the coordination environment. For example, in the rhodium complex [RhCp(R)-CAMPY(Cl)]Cl (C3), where CAMPY is a derivative of this compound, the ¹H NMR signals for the ligand are shifted compared to the free ligand, and a characteristic singlet for the pentamethylcyclopentadienyl (Cp) protons appears around δ 1.88 ppm. researchgate.net Similarly, the ¹³C NMR spectrum of the complex shows the expected signals for the coordinated ligand and the Cp* group. researchgate.net

Detailed analysis of various N-substituted derivatives, such as those incorporating imidazolyl or pyridinyl moieties, also relies heavily on NMR spectroscopy for structural confirmation. The chemical shifts and coupling constants of the protons on the substituent groups and the tetrahydroquinoline core provide definitive evidence of their connectivity.

Table 1: Selected ¹H and ¹³C NMR Data for this compound Derivatives and Metal Complexes

| Compound/Complex | Nucleus | Chemical Shift (δ, ppm) and Multiplicity |

| (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (L2) | ¹H | 1.69–1.81 (m, 2H), 1.93–2.01 (m, 1H), 2.10–2.18 (m, 1H), 2.53 (s, 3H), 2.50–2.78 (m, 3H), 3.67 (t, J = 5.2 Hz, 1H), 7.05 (dd, J = 7.7, 4.7 Hz, 1H), 7.39 (d, J = 7.6 Hz, 1H), 8.40 (d, J = 4.6 Hz, 1H) |

| ¹³C | 19.55, 27.82, 28.85, 34.26, 59.56, 121.86, 132.46, 136.89, 146.86, 157.23 | |

| [RhCp(R)-CAMPY(Cl)]Cl (C3) | ¹H | 8.48 (d, J = 8.00 Hz, 1H), 7.57 (d, J = 8.10 Hz, 1H), 7.39–7.24 (m, 1H), 4.48–4.27 (m, 1H), 3.32–3.09 (m, 2H), 2.91–2.78 (m, 2H), 2.18–2.02 (m, 2H), 1.88 (s, 15H) |

| ¹³C | 159.23, 148.99, 139.62, 135.85, 125.77, 95.88, 95.78, 60.30, 32.11, 27.23, 21.19, 9.63 | |

| [RuCp(R)-CAMPY(Cl)] (C5) | ¹H | 8.34 (d, J = 7.89 Hz, 1H), 7.62 (d, J = 8.21 Hz, 1H), 7.39–7.28 (m, 1H), 4.45–4.14 (m, 1H), 3.33–3.18 (m, 2H), 2.91–2.63 (m, 2H), 2.19–2.00 (m, 2H), 1.91 (s, 15H) |

| ¹³C | 159.67, 157.86, 133.31, 132.01, 125.45, 107.00, 105.27, 101.97, 99.15, 96.12, 58.21, 33.38, 28.13, 21.33, 10.11 |

Mass Spectrometry (MS) for Characterization of Synthetic Products and Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of synthetic products and derivatives of this compound. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of thermally labile and non-volatile compounds, including metal complexes.

In the analysis of metal complexes derived from this compound, ESI-MS provides crucial confirmation of the complex's formation and its stoichiometry. For example, the ESI-MS spectrum of the rhodium complex [RhCp(R)-CAMPY(Cl)]Cl (C3) shows a peak at m/z 422.95, corresponding to the [M + H]⁺ ion, which is in close agreement with the calculated value of 421.09 for the C₁₉H₂₇ClN₂Rh cation. researchgate.net Similarly, the ruthenium complex [RuCp(R)-CAMPY(Cl)] (C5) exhibits a peak at m/z 421.11 [M + H]⁺, matching the calculated value of 420.09 for C₁₉H₂₇ClN₂Ru. researchgate.net

The fragmentation patterns observed in the mass spectra of the parent compound and its derivatives can also provide valuable structural information. For aliphatic amines, a characteristic fragmentation is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, nitrogen-containing cation. While detailed fragmentation studies for this compound itself are not extensively reported in the provided literature, the general principles of amine fragmentation would apply, with the tetrahydroquinoline ring system influencing the fragmentation pathways.

Table 2: ESI-MS Data for Metal Complexes of this compound Derivatives

| Complex | Formula of Ion | Calculated m/z | Found m/z | Adduct |

| [RhCp(R)-CAMPY(Cl)]Cl (C3) | C₁₉H₂₇ClN₂Rh | 421.09 | 422.95 | [M + H]⁺ |

| [RuCp(R)-CAMPY(Cl)] (C5) | C₁₉H₂₇ClN₂Ru | 420.09 | 421.11 | [M + H]⁺ |

| [RhCp*-AMPY(Cl)]Cl (C7) | C₁₆H₂₃ClN₂Rh | 381.06 | 404.04 | [M + Na]⁺ |

X-ray Diffraction Analysis of this compound Derived Metal Complexes

The crystal structure of 5,6,7,8-tetrahydroquinolin-8-one, a precursor to the amine, has been determined. acs.org In this structure, the pyridine (B92270) ring is planar, while the partially saturated cyclohexene (B86901) ring adopts a sofa conformation. acs.org This provides a foundational understanding of the geometry of the fused ring system.

Although a specific crystal structure of a metal complex with an unsubstituted this compound ligand is not available in the provided search results, studies on related 8-hydroxyquinoline (B1678124) (8-HQ) complexes are prevalent. These studies show that 8-HQ acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group to form stable chelate rings. ekb.egresearchgate.net The resulting metal complexes often exhibit octahedral or square-planar geometries, depending on the metal ion and other coordinating ligands. ekb.eg For instance, some Ni(II) complexes with 8-hydroxyquinoline have been reported to have a distorted octahedral geometry. ekb.eg

Furthermore, research on rhodium and ruthenium complexes with derivatives of 8-hydroxyquinoline has provided detailed crystallographic data. For example, the crystal structure of a rhodium complex with an 8-hydroxyquinoline-amino acid hybrid ligand, [RhCp*(HQCl-D-hPro)Cl]Cl, has been determined, revealing a monoclinic crystal system and a pseudo-octahedral geometry around the rhodium center.

Determination of Chiral Purity via High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a critical technique for the separation of enantiomers and the determination of the chiral purity of this compound and its derivatives. The ability to resolve enantiomers is particularly important in the context of asymmetric catalysis, where the enantiopurity of the chiral ligand directly influences the enantioselectivity of the reaction.

The synthesis of enantiomerically pure this compound often begins with the resolution of a racemic precursor, such as (±)-5,6,7,8-tetrahydroquinolin-8-ol. The progress of such resolutions can be effectively monitored by chiral HPLC. For example, the enzymatic kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol has been monitored using a Daicel AD-RH chiral column. researchgate.net Under the specified conditions (20% CH₃CN in H₂O, flow rate: 1.0 mL/min), the retention times for the (R)-acetate and the (S)-alcohol were 10.8 minutes and 13.5 minutes, respectively, allowing for clear separation and quantification of the enantiomers. researchgate.net

The choice of the chiral stationary phase and the mobile phase composition are critical for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used for the resolution of a broad range of chiral compounds. The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector of the stationary phase.

While specific HPLC methods for the direct enantiomeric separation of this compound are not detailed in the provided results, the successful resolution of its precursors and other structurally related chiral quinoline compounds, such as hydroxychloroquine (B89500), demonstrates the applicability of this technique. For instance, the enantiomers of hydroxychloroquine have been baseline separated on a Chiralpak AD-H column using a mobile phase of n-hexane and isopropanol (B130326) with a diethylamine (B46881) additive.

Table 3: Example of Chiral HPLC Conditions for a Precursor of this compound

| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate | Retention Times |

| (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and (S)-5,6,7,8-tetrahydroquinolin-8-ol | Daicel AD-RH | 20% CH₃CN in H₂O | 1.0 mL/min | (R)-OAc: 10.8 min, (S)-OH: 13.5 min |

Applications of 5,6,7,8 Tetrahydroquinolin 8 Amine in Homogeneous and Heterogeneous Catalysis

Design and Synthesis of Chiral Ligands Based on the 8-Amino-5,6,7,8-Tetrahydroquinoline Scaffold.mdpi.comnih.gov

The synthesis of chiral ligands derived from 8-amino-5,6,7,8-tetrahydroquinoline often begins with the dynamic kinetic resolution of the precursor, 5,6,7,8-tetrahydroquinolin-8-ol (B83816), utilizing enzymes like lipase (B570770) from Candida antarctica. mdpi.com This enzymatic approach circumvents the challenges associated with traditional resolution methods that often rely on expensive chiral resolving agents and may result in low yields and insufficient optical purity. mdpi.com The resolved (R)- or (S)-5,6,7,8-tetrahydroquinolin-8-ol can then be converted to the corresponding 8-amino derivative through a series of chemical transformations. mdpi.com

Development of CAMPY and Me-CAMPY Derivatives as Chiral Diamine Ligands.mdpi.comresearchgate.net

Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline framework, namely CAMPY (L1) and its 2-methyl substituted analog Me-CAMPY (L2), have been synthesized and employed as effective ligands in metal complexes. mdpi.comresearchgate.net The synthesis of these ligands involves the conversion of the resolved 8-hydroxy precursor to an 8-triazo derivative, followed by reduction, for instance, using palladium on carbon (Pd-C) under a hydrogen atmosphere, to yield the final diamine ligand. mdpi.com These ligands possess distinct steric and electronic properties that influence the reactivity and selectivity of their corresponding metal complexes. mdpi.com

Table 1: Synthesis Yields of CAMPY and Me-CAMPY Ligands mdpi.com

| Ligand | Starting Material | Yield |

| (R)-CAMPY (L1) | (R)-8-triazo-5,6,7,8-tetrahydroquinoline | 89% |

| (R)-Me-CAMPY (L2) | (R)-2-methyl-8-triazo-5,6,7,8-tetrahydroquinoline | 82% |

Exploration of Phosphine-Appended 5,6,7,8-Tetrahydroquinolin-8-amine Ligands.

Phosphines are widely recognized as effective ligands in transition metal catalysis due to their σ-donating properties and the ability to tune their steric and electronic characteristics. The incorporation of phosphine (B1218219) moieties onto the this compound scaffold represents a promising strategy for creating novel ligands. These phosphine-appended ligands can enhance the stability and reactivity of metal complexes, making them suitable for a variety of catalytic applications, including cross-coupling and hydrogenation reactions. The design of such ligands often focuses on creating bidentate or multidentate systems to achieve better control over the metal's coordination sphere and, consequently, the stereochemical outcome of the catalyzed reaction.

Synthesis and Evaluation of Guanidine (B92328) Hydroquinoline Ligand Systems.nih.gov

Guanidine-hydroquinoline hybrid ligands have been synthesized and investigated for their catalytic activity. nih.gov The synthesis can be achieved through the condensation reaction of 8-aminoquinolines with a suitable chloroformamidinium salt. researchgate.net These ligands combine the strong donor properties of the guanidine group with the coordination capabilities of the quinoline (B57606) moiety. researchgate.net Zinc complexes incorporating these guanidine hydroquinoline ligands have demonstrated high activity in the ring-opening polymerization of lactide, a key process for producing biodegradable plastics. nih.gov Furthermore, these complexes have shown excellent potential for the chemical recycling of polylactide through methanolysis, highlighting their versatility in sustainable chemistry. nih.gov

Asymmetric Transfer Hydrogenation (ATH) Catalysis Mediated by this compound Derivatives.mdpi.comnih.gov

Derivatives of this compound have emerged as effective ligands in asymmetric transfer hydrogenation (ATH), a powerful method for the enantioselective reduction of prochiral ketones and imines. mdpi.comnih.gov

Efficacy of Rhodium-Cp* Complexes with 8-Amino-5,6,7,8-Tetrahydroquinoline Ligands in ATH.mdpi.comnih.gov

Rhodium complexes containing a pentamethylcyclopentadienyl (Cp*) ligand and chiral diamine ligands derived from 8-amino-5,6,7,8-tetrahydroquinoline, such as CAMPY and Me-CAMPY, have been successfully employed as catalysts for the ATH of substituted dihydroisoquinolines (DHIQs). mdpi.comnih.gov These DHIQs are important intermediates in the synthesis of biologically active alkaloids. mdpi.com The rhodium catalysts demonstrated high reactivity and enantioselectivity in these transformations. mdpi.comnih.gov The addition of a Lewis acid, such as lanthanum triflate (La(OTf)₃), was found to be beneficial, leading to quantitative conversions even for sterically hindered substrates. mdpi.comnih.gov

Table 2: Asymmetric Transfer Hydrogenation of a DHIQ Substrate (I) using Rh-Cp Catalysts* mdpi.comnih.gov

| Catalyst | Ligand | Enantiomeric Excess (ee) | Conversion |

| Rh-Cp | (R)-CAMPY (L1) | up to 69% | Quantitative |

| Rh-Cp | (R)-Me-CAMPY (L2) | Modest | Quantitative |

Application of Iridium Complexes Incorporating 8-Amino-5,6,7,8-Tetrahydroquinoline as Artificial Imine Reductases.unimi.itrsc.org

Iridium(III) complexes featuring a Cp* ligand and a biotinylated 8-amino-5,6,7,8-tetrahydroquinoline derivative, specifically (R)-CAMPY, have been investigated as artificial imine reductases. unimi.itrsc.org In these systems, the iridium complex is embedded within a streptavidin (Sav) protein scaffold. unimi.it The combination of the chiral metal complex and the protein environment can lead to enhanced enantioselectivity. unimi.it For the ATH of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, an artificial imine reductase employing an (R)-CAMPY-based iridium complex and a specific streptavidin mutant (S112M) achieved a significant enantiomeric excess of 83%. unimi.itrsc.org This synergistic effect between the chiral ligand and the protein's second coordination sphere highlights the potential of these hybrid catalysts in asymmetric synthesis. unimi.it

Table 3: Performance of an Iridium-Based Artificial Imine Reductase unimi.itrsc.org

| Substrate | Ligand | Protein | Enantiomeric Excess (ee) | Yield |

| 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline | (R)-CAMPY | S112M Sav | 83% | 32% |

Substrate Scope and Enantioselectivity Profiles in ATH Reactions Catalyzed by this compound Ligands

Chiral diamines derived from the this compound scaffold have been successfully employed as ligands in metal complexes for the asymmetric transfer hydrogenation (ATH) of various prochiral substrates. mdpi.comnih.gov These ligands, often referred to by the acronym CAMPY for the parent compound and Me-CAMPY for its 2-methyl substituted analog, have been paired with transition metals such as rhodium, iridium, and ruthenium to facilitate the reduction of cyclic imines and aryl ketones. mdpi.comresearchgate.net

In the ATH of 1-aryl substituted-3,4-dihydroisoquinolines (DHIQs), which are key precursors to biologically active alkaloids, rhodium complexes bearing CAMPY and Me-CAMPY ligands have demonstrated high reactivity and moderate enantioselectivity. mdpi.comnih.govresearchgate.netdntb.gov.ua While the enantiomeric excess (ee) values reached up to 69% for certain substrates, quantitative conversion was achieved, particularly for sterically hindered substrates, with the addition of Lewis acids like lanthanum triflate (La(OTf)₃). mdpi.comnih.govresearchgate.net The use of La(OTf)₃ was found to be beneficial, promoting the reaction even with ruthenium-based catalysts that were otherwise inactive. mdpi.com

Iridium(III) aqua complexes containing 8-amino-5,6,7,8-tetrahydroquinoline derivatives have also proven to be effective catalysts for the ATH of a broad range of aryl ketones. researchgate.netnih.gov Notably, in the reduction of 1-(o-tolyl)ethan-1-one, an enantioselectivity of 86% ee was achieved. researchgate.net The substrate scope extends to fused-ring ketones like 4-chromanone (B43037) and tetralone, which are known to be well-suited for ATH reactions, yielding products with very high enantiomeric excess. researchgate.net

Table 1: Substrate Scope and Enantioselectivity in ATH Reactions with this compound Ligand Complexes

| Catalyst/Ligand | Substrate | Product | Conversion (%) | ee (%) | Source |

|---|---|---|---|---|---|

| [RhCp*(R)-CAMPY(Cl)]Cl | 1-Phenyl-3,4-dihydroisoquinoline | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | Quantitative | 69 | mdpi.com, nih.gov |

| [RhCp*(R)-Me-CAMPY(Cl)]Cl | 1-Phenyl-3,4-dihydroisoquinoline | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | Quantitative | 63 | mdpi.com |

| Ir(III)-CAMPY derivative | 1-(o-tolyl)ethan-1-one | 1-(o-tolyl)ethan-1-ol | - | 86 | researchgate.net |

| Ru(II)-TsDPEN type | 4-Chromanone | 4-Chromanone-ol | - | High | researchgate.net |

| Ru(II)-TsDPEN type | Tetralone | Tetralol | - | High | researchgate.net |

Ring-Opening Polymerization (ROP) Catalysis Utilizing this compound Derivatives

Derivatives of this compound have emerged as effective supporting ligands in metal-catalyzed ring-opening polymerization (ROP), particularly for cyclic esters like ε-caprolactone. rsc.orgscispace.com

Zinc Complexes with 8-Aminotetrahydroquinolines for the Ring-Opening Polymerization of ε-Caprolactone

Zinc(II) chloride complexes featuring N-(2-(diphenylphosphino)ethyl)-2-R-5,6,7,8-tetrahydroquinolin-8-amine ligands (where R can be H, Me, iPr, Cl, or Ph) have been synthesized and characterized as catalysts for the ROP of ε-caprolactone (ε-CL). rsc.org These complexes, with their distorted tetrahedral geometries, have demonstrated exceptional activity in this polymerization. rsc.org The development of zinc-based catalysts is of particular interest due to zinc's lower toxicity compared to traditional tin-based catalysts used for producing polycaprolactone (B3415563) (PCL). nih.govnih.gov

Iron(II) Complexes with N-(2-(Diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amines in ROP

A series of iron(II) complexes bearing N-(2-(diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amine ligands have been prepared and shown to be highly efficient initiators for the ROP of ε-caprolactone. scispace.comrsc.org When activated with two equivalents of LiCH₂SiMe₃, these iron complexes can achieve turnover frequencies (TOF) up to 8.8 × 10³ h⁻¹. scispace.com A significant outcome of using these iron(II) catalysts is the production of high molecular weight polycaprolactone (PCL), with number-average molecular weights (Mn) ranging from 9.21 to 24.3 × 10⁴ g mol⁻¹, which is a notable achievement for iron-based catalysts in this context. scispace.com

Mechanistic Insights and Impact on Resultant Polymer Characteristics in ROP Catalysis

The mechanism for the ring-opening polymerization of ε-caprolactone catalyzed by these metal complexes is generally believed to proceed via a coordination-insertion mechanism. nih.govrsc.org This involves the coordination of the ε-caprolactone monomer to the Lewis acidic metal center, which activates the carbonyl group for nucleophilic attack. nih.gov

Investigations using ¹H NMR and MALDI-TOF mass spectrometry on the PCL produced by the iron(II) complexes with this compound-derived ligands have provided insights into the polymer structure. scispace.com The resulting PCL can be either linear, capped with a methoxy (B1213986) or CH₂SiMe₃ group, or have a cyclic structure. The prevalence of linear versus cyclic PCL is dependent on the molar ratio of the ε-caprolactone monomer to the iron catalyst. scispace.com The use of these catalysts allows for the synthesis of PCL with high crystallinity and decomposition temperatures exceeding 260 °C. nih.gov

Other Catalytic Applications and Roles as Neutral Organocatalysts

Beyond ATH and ROP, this compound-derived ligands have been utilized in other catalytic systems. For instance, manganese(I) complexes bearing these ligands have been identified as effective catalysts for the transfer hydrogenation of N-unprotected indoles to indolines, using ammonia (B1221849) borane (B79455) as the hydrogen source. researchgate.net One particular bidentate manganese complex, when activated with sodium tert-butoxide, showed high efficiency in converting various substituted indoles. researchgate.net

Furthermore, N-(5,6,7-trihydroquinolin-8-ylidene)arylaminonickel dichloride complexes have been demonstrated to be highly active single-site pro-catalysts for ethylene (B1197577) polymerization upon activation with alkylaluminum compounds like diethylaluminium chloride (Et₂AlCl) or methylaluminoxane (B55162) (MAO). rsc.org These catalytic systems produce polyethylene (B3416737) waxes, with the molecular weight and distribution being influenced by the ligand structure and reaction conditions. rsc.org The parent compound, this compound, also serves as a crucial intermediate in the synthesis of more complex molecules, including those with potential anti-ulcer properties. google.com

Medicinal Chemistry and Biological Activity of 5,6,7,8 Tetrahydroquinolin 8 Amine Derivatives

Antiproliferative and Anticancer Activity of 5,6,7,8-Tetrahydroquinolin-8-amine Derivatives.nih.govbenchchem.comscispace.com

Derivatives of this compound have been the subject of extensive research for their potential as anticancer agents. nih.gov These compounds have shown promising antiproliferative effects against a variety of cancer cell lines, indicating their potential for broad-spectrum application in oncology.

Evaluation in Diverse Human Cancer Cell Lines (e.g., HMEC-1, CEM, HeLa, HT-29, A2780, MSTO-211H).nih.govunipd.it

The antiproliferative activity of a library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives has been systematically evaluated against a panel of human cancer cell lines. nih.govunipd.it This panel included non-cancerous human dermal microvascular endothelial cells (HMEC-1) as a control, and a range of cancer cell lines: human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H). nih.govunipd.it

Several compounds from this library demonstrated significant cytotoxic effects across all tested cancer cell lines. nih.gov The results from these antiproliferative assays are crucial for identifying lead compounds for further development.

Table 1: Antiproliferative Activity of Selected 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| (R)-5a | A2780 | 5.4 |

| 3a | A2780 | 17.2 |

| 5a | HT-29 | >50 |

| 2b | MSTO-211H | Not specified |

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. Data sourced from studies on 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives. nih.gov

Investigation of Cellular Mechanisms of Action, Including Mitochondrial Membrane Depolarization and Reactive Oxygen Species (ROS) Production.nih.govbenchchem.com

To understand how these derivatives exert their anticancer effects, researchers have investigated their cellular mechanisms of action. A key finding is that some of the most active compounds, such as (R)-5a, induce mitochondrial membrane depolarization and the production of reactive oxygen species (ROS) in cancer cells. nih.gov

Mitochondria are essential organelles for cellular energy production and are also central to the regulation of apoptosis (programmed cell death). The depolarization of the mitochondrial membrane is a critical event in the intrinsic apoptotic pathway. The overproduction of ROS can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids, and ultimately triggering cell death. nih.govmdpi.com

The ability of these compounds to disrupt mitochondrial function and induce ROS production highlights a potential mechanism for their selective cytotoxicity towards cancer cells, which often have a higher metabolic rate and are more susceptible to oxidative stress than normal cells.

Elucidation of Structure-Activity Relationships (SAR) for Optimized Antiproliferative Efficacy.nih.govresearchgate.netnih.govnih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives. By systematically modifying the chemical structure of these compounds and evaluating their biological activity, researchers can identify key structural features that contribute to their efficacy.

For instance, the stereochemistry at the C8 position of the tetrahydroquinoline ring has been shown to be important. nih.gov The synthesis and testing of pure enantiomers (mirror-image isomers) of active compounds have revealed that one enantiomer may be significantly more potent than the other. nih.gov This suggests that the biological target of these compounds has a specific three-dimensional structure that interacts preferentially with one enantiomer.

Furthermore, the nature of the substituent at the 8-amino group plays a critical role in determining the antiproliferative activity. Different aromatic and heteroaromatic groups have been introduced, and their effects on cytotoxicity have been evaluated. These SAR studies provide a rational basis for the design of new, more potent, and selective anticancer agents based on the this compound scaffold. nih.govnih.gov

Antimalarial Activity and Redox-Cycling Studies of this compound Analogues.nih.govnih.gov

In addition to their anticancer properties, derivatives of this compound have also been investigated for their potential as antimalarial agents. This interest stems from the structural similarity of the 8-aminoquinoline (B160924) core to primaquine, a well-known antimalarial drug.

Comparative Analysis with Primaquine and Related Antimalarial Compounds.nih.govnih.gov

Primaquine is effective against the liver stages of the malaria parasite but has limited activity against the blood stages. nih.gov Research has focused on synthesizing and testing analogues of this compound to identify compounds with improved activity against the blood stages of Plasmodium falciparum, the deadliest species of the malaria parasite.

Some of these analogues have demonstrated potent in vitro activity against various strains of P. falciparum, with some compounds being more active than primaquine. nih.gov These studies often involve redox-cycling experiments, as the antimalarial activity of many 8-aminoquinolines is believed to be related to their ability to generate reactive oxygen species that are toxic to the parasite.

Modulation of Specific Biological Targets by this compound Derivatives.nih.govbenchchem.com

The biological activity of this compound derivatives is often linked to their ability to interact with and modulate the function of specific biological targets. One such target that has been identified is the CXCR4 chemokine receptor.

CXCR4 is a G protein-coupled receptor that plays a crucial role in various physiological processes, including cell migration and immune responses. Importantly, CXCR4 is overexpressed in many types of cancer and is involved in tumor growth, invasion, and metastasis. The identification of (S)-5,6,7,8-tetrahydroquinolin-8-amine as a scaffold for developing CXCR4 antagonists has opened up new avenues for cancer therapy. nih.gov By blocking the interaction of CXCR4 with its natural ligand, these compounds can inhibit cancer cell migration and proliferation.

Further research is ongoing to identify other potential biological targets of this versatile class of compounds and to fully elucidate the molecular mechanisms underlying their therapeutic effects.

CXCR4 Receptor Antagonism

The C-X-C chemokine receptor 4 (CXCR4) is a G-protein coupled receptor that plays a crucial role in several physiological processes, including hematopoietic stem cell homing, leukocyte trafficking, and embryonic development. nih.gov Its involvement in pathological conditions such as HIV entry into T-cells and cancer progression has made it a significant target for drug discovery. nih.govthno.org

Derivatives of this compound have been identified as potent antagonists of the CXCR4 receptor. A notable example is the development of a series of 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) analogues, which led to the discovery of potent CXCR4 antagonists with activities in the nanomolar range. nih.gov These compounds have shown efficacy in inhibiting the attachment of X4 HIV-1 virus in cellular assays and blocking calcium release induced by the natural CXCR4 ligand, CXCL12. nih.gov The (S)-tetrahydroquinoline ring has been highlighted as a key stereochemical feature for potent CXCR4 antagonism. nih.gov

Further studies have explored the structure-activity relationships (SAR) of these derivatives. For instance, modifications to the nitrogen atoms on the tetrahydroquinoline ring and the butyl amine side chain have been investigated. It was found that maintaining a hydrogen bond donor at the TIQ nitrogen and preserving its basicity are important for antagonist activity. nih.gov Simple N-alkylation of the butyl amine moiety retained potent activity, while the introduction of larger substituents like 2-pyridyl and carbamide groups led to a significant decrease in anti-HIV potency, although the ability to block CXCL12-induced calcium flux was maintained. nih.gov

The binding mode of these tetrahydroquinoline-based antagonists to the CXCR4 receptor has been a subject of investigation. It is hypothesized that these small molecules can bind to either the small molecule (IT1t or minor) binding pocket or the peptide (CVX15 or major) binding pocket of the receptor. nih.govacs.org Through a combination of receptor mutation studies, medicinal chemistry, and computational modeling, it has been suggested that these antagonists preferentially adopt a hybrid binding mode within the peptide subpocket of the CXCR4 receptor. nih.govacs.org

Table 1: CXCR4 Antagonist Activity of Selected Tetrahydroquinoline Derivatives

| Compound | MAGI Assay IC50 (nM) | CXCL12-induced Ca2+ Flux IC50 (nM) |

| 15 | 3 | 650 |

| 30 | 15 | Not specified |

| 31 | 6 | Not specified |

| 32 | 120 | Not specified |

| 33 | 240 | Not specified |

| 34 | 240 | Not specified |

Data sourced from a study on tetrahydroisoquinoline-based CXCR4 antagonists. nih.gov

Quinone Reductase 2 (QR2) Inhibitory Activity

Quinone reductase 2 (QR2) is a flavin-dependent enzyme involved in the detoxification of quinone derivatives. mdpi.com This enzyme can reduce various quinones, and its activity has been implicated in neurodegenerative processes. mdpi.com Overexpression of QR2 with age is considered a potential contributor to age-related metabolic stress and cognitive deficits. nih.gov

Certain derivatives of the 8-amino-quinoline scaffold have demonstrated inhibitory activity against QR2. For example, the modification of primaquine, an antimalarial drug, by incorporating a cinnamoyl group has been shown to significantly increase its QR2 inhibitory activity. semanticscholar.org This highlights the potential of the 8-amino-quinoline core in designing potent QR2 inhibitors. The development of specific QR2 inhibitors is being explored as a therapeutic strategy to reduce metabolic burden and potentially reverse phenotypes associated with conditions like Alzheimer's disease. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell signaling pathways controlling cell proliferation, apoptosis, and angiogenesis. nih.gov Dysregulation of EGFR signaling, often through overexpression or mutations, is a hallmark of many cancers, making it a prime target for anti-cancer therapies. nih.govdrugs.com

While direct evidence of this compound derivatives as EGFR inhibitors is not extensively documented in the provided context, the broader class of quinoline (B57606) and tetrahydroquinoline derivatives has been explored for anticancer properties. semanticscholar.orgnih.gov The general principle of EGFR inhibition involves small molecules that bind to the tyrosine kinase domain of the receptor, thereby blocking its activity and downstream signaling. drugs.com Given the structural similarities and the established anticancer potential of related heterocyclic compounds, the this compound scaffold represents a promising starting point for the design of novel EGFR inhibitors.

Prediction of Biological Activity and ADMET Profiling (in silico approaches)

In silico methods have become indispensable tools in modern drug discovery, enabling the prediction of biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of chemical compounds before their synthesis. These computational approaches accelerate the identification of promising lead candidates and help in optimizing their properties.

In Silico Prediction of Pharmacokinetic Parameters Using ADMETlab 2.0 and SuperPred 3.0

Web-based platforms like ADMETlab 2.0 and the newer ADMETlab 3.0 provide comprehensive tools for the systematic evaluation of ADMET properties. scbdd.comnih.govnih.govscbdd.comresearchgate.net These platforms utilize robust prediction models, often built on multi-task graph attention frameworks, to predict a wide range of parameters, including physicochemical properties, medicinal chemistry characteristics, ADME endpoints, and toxicity profiles. scbdd.comnih.gov For novel this compound derivatives, these tools can be employed to predict their pharmacokinetic behavior, helping to identify potential liabilities such as poor absorption or rapid metabolism early in the drug discovery process. nih.gov The platforms support the input of molecular structures in formats like SMILES, allowing for high-throughput screening of virtual libraries. scbdd.com

Molecular Docking Studies for Elucidating Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the binding interactions that govern the biological activity of a compound. For 5,6,7,8-tetrahydroquinoline (B84679) derivatives, docking studies have been employed to investigate their binding modes with various protein targets.

For instance, docking studies of tetrahydroquinoline derivatives into the active site of p38 mitogen-activated protein kinase (MAPK) have been used to identify potential anti-inflammatory agents. researchgate.net Similarly, molecular docking has been instrumental in understanding the interaction of these derivatives with microbial, cancer, and other protein receptors. researchgate.net In the context of CXCR4 antagonism, flexible docking has been used to support the hypothesis that tetrahydroisoquinoline-based antagonists bind within the peptide subpocket of the receptor. acs.org These studies provide valuable insights into the key amino acid residues involved in the binding and can guide the rational design of more potent and selective inhibitors. nih.govnih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity.

For tetrahydroquinoline derivatives, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed. mdpi.com For example, 3D-QSAR models have been successfully built for a series of tetrahydroquinoline derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1), an important anticancer target. mdpi.com These models, which exhibited good statistical and predictive power, were used to generate contour maps that highlight the regions where modifications to the molecular structure would likely lead to increased or decreased activity. mdpi.com Based on these insights, novel tetrahydroquinoline derivatives with potentially higher inhibitory potency can be designed. mdpi.com

Table 2: Statistical Parameters of a 3D-QSAR Model for Tetrahydroquinoline Derivatives as LSD1 Inhibitors

| Model | q² | R²pred |

| CoMFA | 0.778 | 0.709 |

| CoMSIA | 0.764 | 0.713 |

q²: cross-validated correlation coefficient; R²pred: predictive correlation coefficient. Data sourced from a study on 3D-QSAR modeling of tetrahydroquinoline derivatives. mdpi.com

Pharmacokinetic Considerations of this compound Derivatives

The development of viable drug candidates from the this compound scaffold necessitates a thorough understanding of their pharmacokinetic profiles. This includes how they are absorbed, distributed, metabolized, and excreted (ADME). In silico tools offer a rapid and cost-effective means to evaluate these properties.

The oral bioavailability of a drug is heavily influenced by its intestinal absorption and subsequent metabolic clearance. Computational models, often based on Quantitative Structure-Activity Relationships (QSAR), are employed to predict these parameters based on the physicochemical properties of the molecules.

For a series of hypothetical this compound derivatives, key descriptors such as molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors (HBD and HBA) are calculated. These descriptors are then used to predict the percentage of human intestinal absorption (%HIA) and the potential for rapid clearance.

Table 1: Predicted Intestinal Absorption and Physicochemical Properties of Hypothetical this compound Derivatives

| Compound | R-Group | MW ( g/mol ) | logP | TPSA (Ų) | HBD | HBA | Predicted %HIA |

| 1 | -H | 148.20 | 1.5 | 38.3 | 2 | 2 | > 90% |

| 2 | -CH₃ | 162.23 | 2.0 | 38.3 | 2 | 2 | > 90% |

| 3 | -COCH₃ | 190.24 | 1.3 | 55.5 | 2 | 3 | > 85% |

| 4 | -SO₂CH₃ | 226.29 | 1.1 | 80.5 | 2 | 4 | > 70% |

| 5 | -Benzoyl | 252.31 | 3.2 | 55.5 | 2 | 3 | > 90% |

Note: The data in this table is illustrative and based on general principles of ADME prediction. Specific values would be generated using validated proprietary or open-access prediction software.

Generally, compounds with lower molecular weight, moderate lipophilicity, and lower TPSA and hydrogen bond counts exhibit better intestinal absorption. Most of the hypothetical derivatives in Table 1 are predicted to have good to excellent intestinal absorption. However, an increase in polar surface area, as seen in compound 4 , can lead to a decrease in passive diffusion across the intestinal wall.

The ability of a compound to cross the blood-brain barrier (BBB) is critical for drugs targeting the central nervous system (CNS). This property is largely governed by the same physicochemical properties that influence intestinal absorption, with a stronger emphasis on low molecular weight, optimal lipophilicity, and limited hydrogen bonding capacity.

In silico models predict BBB penetration by calculating the logBB value (the logarithm of the ratio of the concentration of a compound in the brain to that in the blood). A positive logBB value generally indicates good BBB penetration, while a negative value suggests poor penetration.

Table 2: Predicted Blood-Brain Barrier Penetration of Hypothetical this compound Derivatives

| Compound | MW ( g/mol ) | logP | TPSA (Ų) | Predicted logBB | Predicted CNS Activity |

| 1 | 148.20 | 1.5 | 38.3 | +0.1 | Active |

| 2 | 162.23 | 2.0 | 38.3 | +0.3 | Active |

| 3 | 190.24 | 1.3 | 55.5 | -0.2 | Inactive |

| 4 | 226.29 | 1.1 | 80.5 | -0.8 | Inactive |

| 5 | 252.31 | 3.2 | 55.5 | +0.2 | Active |

Note: The data in this table is illustrative. CNS activity is predicted based on the logBB value.

As shown in Table 2, the parent compound and its simple alkyl and benzoyl derivatives are predicted to cross the BBB. In contrast, the more polar derivatives (3 and 4 ) are expected to have limited CNS penetration. These predictions are vital for designing CNS-active or peripherally-restricted drugs.

Early assessment of potential toxicity is a cornerstone of modern drug discovery. In silico models can identify structural alerts that are associated with adverse effects such as drug-induced liver injury (DILI), mutagenicity, and carcinogenicity. These models are typically based on large databases of known toxic compounds and utilize machine learning algorithms to classify new molecules.

For this compound derivatives, the quinoline core itself can be a structural alert for mutagenicity in some contexts, often following metabolic activation. Therefore, computational toxicological assessments are of high importance.

Table 3: Predicted Toxicological Profile of Hypothetical this compound Derivatives

| Compound | Predicted DILI Risk | Predicted Mutagenicity (Ames Test) | Predicted Carcinogenicity |

| 1 | Low | Low Probability | Low Probability |

| 2 | Low | Low Probability | Low Probability |

| 3 | Low-Medium | Low Probability | Low Probability |

| 4 | Medium | Low-Medium Probability | Low-Medium Probability |

| 5 | Low | Low Probability | Low Probability |

Note: The data in this table is illustrative and represents a qualitative assessment based on the absence or presence of known toxicophores.

The predictions in Table 3 suggest that the parent compound and its simpler derivatives have a low probability of inducing toxicity. However, the introduction of certain functional groups, such as the sulfonyl group in compound 4 , may increase the risk of DILI and mutagenicity. It is important to note that these are probabilistic assessments and would require experimental validation.

Theoretical and Computational Chemistry Studies on 5,6,7,8 Tetrahydroquinolin 8 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of the Compound and its Complexes

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecular systems. For 5,6,7,8-Tetrahydroquinolin-8-amine, DFT calculations can provide valuable insights into its molecular orbitals, charge distribution, and reactivity indices. While specific DFT studies exclusively focused on this compound are not extensively documented in the literature, the principles can be understood from studies on analogous systems, such as 8-hydroxyquinoline (B1678124) derivatives. researchgate.net

A typical DFT analysis would involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Furthermore, DFT calculations can be employed to determine various reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. Natural Bond Orbital (NBO) analysis, another component of DFT studies, can elucidate hyperconjugative interactions and charge delocalization within the molecule, offering a deeper understanding of its stability. researchgate.net The reactivity of the primary amine of the 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) scaffold has been noted to be high, necessitating specific reaction conditions to avoid by-product formation. nih.gov

In the context of its complexes, DFT can be used to model the coordination of this compound to metal centers. Such studies can predict the geometry of the resulting complexes, the nature of the metal-ligand bonding, and the effect of coordination on the electronic properties of both the ligand and the metal. This information is invaluable for the rational design of catalysts with desired activities.

Table 1: Illustrative DFT-Calculated Parameters for a Hypothetical this compound Molecule

| Parameter | Value | Significance |

| HOMO Energy | -5.8 eV | Electron-donating ability |

| LUMO Energy | -0.9 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.9 eV | Chemical reactivity and stability |

| Electronegativity (χ) | 3.35 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.45 eV | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 2.29 eV | Propensity to accept electrons |

Note: The values in this table are illustrative and intended to represent the type of data obtained from DFT calculations.

Molecular Mechanics and Conformational Analysis of this compound and Derivatives

The biological activity and catalytic performance of this compound and its derivatives are intrinsically linked to their three-dimensional structure and conformational flexibility. Molecular mechanics and conformational analysis are computational techniques used to explore the potential energy surface of a molecule and identify its stable conformers.

The 5,6,7,8-tetrahydroquinoline (B84679) scaffold consists of a planar pyridine (B92270) ring fused to a non-planar, saturated six-membered ring. X-ray crystallographic studies of the related compound, 5,6,7,8-tetrahydroquinolin-8-one, have shown that the partially saturated cyclohexene (B86901) ring adopts a "sofa" conformation. iucr.orgresearchgate.net In this conformation, five of the atoms are nearly coplanar, while one atom is out of the plane. It is highly probable that the saturated ring in this compound also adopts a similar low-energy conformation.

Molecular mechanics simulations can be used to systematically explore the conformational space of the tetrahydroquinoline ring and any substituents attached to it. These calculations involve the use of a force field, which is a set of empirical potential energy functions that describe the energy of the molecule as a function of its geometry. By minimizing the energy, the most stable conformations can be identified.

For derivatives of this compound, particularly those with bulky substituents, conformational analysis is crucial for understanding how the spatial arrangement of different groups influences the molecule's properties. The orientation of the amino group at the 8-position, for instance, can have a significant impact on its ability to act as a ligand or participate in intermolecular interactions.

Table 2: Key Conformational Features of the 5,6,7,8-Tetrahydroquinoline Ring System

| Feature | Description |

| Ring Fusion | Planar pyridine ring fused to a non-planar saturated six-membered ring. |

| Saturated Ring Conformation | Likely adopts a low-energy "sofa" or "half-chair" conformation. |

| Substituent Orientation | The orientation of substituents on the saturated ring (axial vs. equatorial) can significantly affect molecular properties. |

Elucidation of Reaction Mechanisms via Advanced Computational Methods in Catalysis

Derivatives of this compound have shown considerable promise as chiral ligands in asymmetric catalysis, particularly in the transfer hydrogenation of prochiral ketones and imines. mdpi.comdntb.gov.uaresearchgate.netmdpi.com Advanced computational methods play a pivotal role in elucidating the mechanisms of these catalytic reactions, providing insights that are often difficult to obtain through experimental means alone.

Computational studies can be used to model the entire catalytic cycle, from the initial binding of the reactants to the catalyst to the final release of the products. By calculating the energies of the various intermediates and transition states, the most favorable reaction pathway can be determined. These studies can also shed light on the role of the ligand in promoting the reaction and controlling its stereoselectivity.

For instance, in the asymmetric transfer hydrogenation of dihydroisoquinolines catalyzed by rhodium complexes of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, it has been proposed that the interaction between the ligand and the substrate is crucial for achieving high enantioselectivity. researchgate.net Computational modeling could be used to investigate the nature of this interaction and to understand how the steric and electronic properties of the ligand influence the outcome of the reaction.

Advanced computational techniques, such as combined quantum mechanics/molecular mechanics (QM/MM) methods, are particularly well-suited for studying large catalytic systems. In a QM/MM approach, the reactive core of the system (e.g., the metal center and the atoms directly involved in bond breaking and formation) is treated with a high level of quantum mechanics, while the rest of the system is described using a more computationally efficient molecular mechanics force field.

Prediction of Chirality and Enantiodiscrimination Mechanisms in Asymmetric Catalysis

A key application of this compound is in the synthesis of chiral derivatives that can be used as ligands in asymmetric catalysis. nih.govmdpi.com The ability to predict the stereochemical outcome of a catalytic reaction is a major goal of computational chemistry. Theoretical models can be developed to predict which enantiomer of a product will be formed in excess and to understand the molecular basis of this enantiodiscrimination.

The development of such predictive models often involves the use of quantum molecular interaction fields. nih.gov These methods can be used to create a three-dimensional map of the non-covalent interactions between the chiral catalyst and the prochiral substrate. By analyzing this map, it is possible to identify the key interactions that are responsible for the observed enantioselectivity.

In the case of catalysts derived from chiral this compound, computational studies could be used to model the transition states leading to the formation of the two possible enantiomeric products. By comparing the energies of these transition states, the enantiomeric excess (ee) of the reaction can be predicted. These predictions can then be compared with experimental results to validate the computational model.

Furthermore, these computational models can be used as a tool for the rational design of new and improved chiral catalysts. By systematically modifying the structure of the ligand in silico and predicting the effect of these modifications on the enantioselectivity, it is possible to identify promising new catalyst candidates for experimental investigation.

Q & A

Q. Basic

- NMR Spectroscopy : Confirms regioselectivity and stereochemistry (e.g., distinguishing (S)-enantiomer via chiral shifts) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns .

- Chiral HPLC : Resolves racemic mixtures using columns like Chiralpak® IA/IB .

- X-ray Crystallography : Resolves 3D conformation for target interaction studies .

Advanced Tip: Combine NMR with NOE experiments to confirm spatial arrangement of substituents .

How can stereoselective synthesis be achieved to obtain enantiomerically pure forms?

Q. Advanced

- Chiral Resolution : Use resolving agents like tartaric acid derivatives to separate racemates .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation to induce >90% enantiomeric excess .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively acylate one enantiomer .

| Method | Enantiomeric Excess (%) | Scalability |

|---|---|---|

| Chiral HPLC | >99 | Low |

| Asymmetric Catalysis | 85–95 | High |

Note: Validate enantiopurity via polarimetry or chiral HPLC .

What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Q. Advanced

- Dose-Response Refinement : Re-test compounds at varying concentrations to identify non-linear effects (e.g., IC50 shifts) .

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm target specificity if molecular docking suggests off-target binding .

- Solubility Optimization : Adjust solvent systems (e.g., DMSO:PBS ratios) to address false negatives from aggregation .

Example: A study reported inconsistent IC50 values in cytotoxicity assays due to solvent interference; reformulating in cyclodextrin improved reproducibility .

How to design experiments to elucidate the mechanism of action amid conflicting reports?

Q. Advanced

- Binding Assays : Use SPR or ITC to quantify interactions with putative targets (e.g., dihydrofolate reductase) .

- Pathway Analysis : RNA-seq or phosphoproteomics identifies downstream signaling modulation (e.g., apoptosis markers in cancer cells) .

- Mutagenesis Studies : Engineer target proteins to disrupt hydrogen-bonding sites (e.g., amine group interactions) .

Case Study: Conflicting reports on antimicrobial activity were resolved by demonstrating pH-dependent membrane disruption via fluorescence microscopy .

How to assess structure-activity relationships (SAR) for derivatives?

Q. Advanced

- Fragment-Based Design : Synthesize derivatives with incremental modifications (e.g., N-alkylation, halogenation) and compare bioactivity .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity .

- Pharmacophore Mapping : Identify critical motifs (e.g., amine group for H-bond donation) using Schrödinger Suite .

| Derivative | Modification | IC50 (μM) | Target |

|---|---|---|---|

| Parent Compound | None | 12.3 | Cancer cells |

| N-Methylated | -NHCH₃ | 45.7 | Reduced potency |

| 7-Fluoro | -F at C7 | 8.9 | Enhanced selectivity |

Insight: Bulky substituents at C7 improve target affinity by reducing steric hindrance .

How to apply this compound as a ligand in catalytic processes?

Q. Advanced

- Ligand Design : Modify the amine group with phosphine arms (e.g., diphenylphosphinoethyl) to chelate metals like Ru or Pd .

- Catalytic Testing : Evaluate ring-opening polymerization (ROP) of ε-caprolactone; monitor conversion via ¹H NMR .

- Kinetic Studies : Compare turnover frequencies (TOF) with traditional ligands (e.g., BINAP) .

Example: A Pd complex of this compound achieved 85% yield in Suzuki-Miyaura coupling under mild conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.